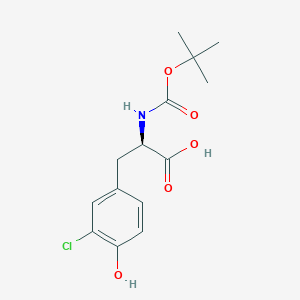

N-Boc-3-chloro-D-tyrosine

Description

Significance of Unnatural Amino Acids as Modular Building Blocks

Unnatural amino acids (UAAs) represent a pivotal class of molecules in modern chemistry and biology, offering structural and functional diversity beyond the canonical 20 proteinogenic amino acids. These novel building blocks are instrumental in a variety of scientific fields, including drug discovery, protein engineering, and the development of new materials. qyaobio.com By incorporating unique side chains, backbones, or functional groups, UAAs enable the fine-tuning of molecular properties to achieve enhanced activity, selectivity, and stability in therapeutic agents and other advanced materials. enamine.net Their integration into peptides and proteins can modulate biological activity and introduce novel functionalities, making them invaluable tools in medicinal chemistry. qyaobio.comenamine.net

The synthesis of UAAs can be achieved through both chemical and biological methods, each offering distinct advantages. researchgate.net Chemical synthesis provides a high degree of flexibility in molecular design, while enzymatic and biosynthetic approaches can offer high stereoselectivity. qyaobio.comresearchgate.net This versatility allows for the creation of a vast array of UAAs tailored for specific applications, from enhancing the pharmacokinetic profiles of peptide drugs to creating fluorescent probes for biological imaging.

The Role of D-Amino Acids in Peptide Chemistry and Asymmetric Synthesis

While L-amino acids are the predominant stereoisomers found in nature, D-amino acids play crucial and distinct roles in various biological systems and synthetic applications. jpt.com They are found in the cell walls of bacteria, contributing to their structural integrity and resistance to enzymatic degradation. numberanalytics.com In the realm of peptide chemistry, the strategic incorporation of D-amino acids into peptide sequences is a key strategy for enhancing their stability against proteolytic enzymes, thereby increasing their therapeutic potential and in vivo half-life. jpt.combiopharmaspec.com

The use of D-amino acids can induce significant conformational changes in peptides, which can be leveraged to improve their biological activity and receptor-binding affinity. rsc.org This makes them particularly valuable in the design of peptide-based drugs, including antibiotics and opioid receptor agonists. numberanalytics.combiopharmaspec.com Furthermore, D-amino acids are important targets and tools in asymmetric synthesis, where the goal is to create stereochemically pure molecules. numberanalytics.com The development of methods for the enantioselective synthesis of D-amino acids is an active area of research, with significant implications for the pharmaceutical industry. researchgate.netnumberanalytics.com

Overview of Halogenated Tyrosine Derivatives in Advanced Chemical Research

Halogenated tyrosine derivatives are a significant class of compounds in chemical research, with applications ranging from tumor imaging to the synthesis of bioactive natural products. digitellinc.comnih.gov The introduction of halogen atoms onto the tyrosine scaffold can profoundly influence the molecule's electronic properties, lipophilicity, and biological activity. mdpi.com For instance, halogenation can enhance a molecule's ability to permeate cell membranes and can also serve as a handle for further chemical modifications, such as cross-coupling reactions. digitellinc.commdpi.com

In the field of medical imaging, radioiodinated and fluorinated tyrosine derivatives have been developed as probes for positron emission tomography (PET) to visualize tumors. nih.gov The halogen atom plays a critical role in the interaction of these derivatives with specific amino acid transporters that are overexpressed in cancer cells. nih.gov Moreover, a variety of halogenated tyrosine derivatives have been isolated from marine organisms and have shown promising biological activities, including antimicrobial and anticancer properties. mdpi.commdpi.com The study of these natural products provides valuable insights for the design of new therapeutic agents. mdpi.com

Contextualizing N-Boc-3-chloro-D-tyrosine within Chiral Pool Strategies and Protecting Group Methodologies

This compound is a prime example of a molecule that embodies several key concepts in modern organic synthesis. Its structure combines a D-amino acid, a halogenated aromatic ring, and a Boc (tert-butyloxycarbonyl) protecting group. This combination makes it a valuable building block within the "chiral pool," which refers to the collection of readily available, enantiomerically pure compounds from natural sources. wikipedia.orgstudysmarter.co.uk Chiral pool synthesis is an efficient strategy for the construction of complex chiral molecules, as it leverages the pre-existing stereochemistry of the starting material. wikipedia.orgbaranlab.org

The Boc group is a widely used protecting group for the amino function of amino acids. Its role is to temporarily mask the reactivity of the amine, allowing for selective reactions to occur at other parts of the molecule. The Boc group is stable under a variety of reaction conditions but can be easily removed under acidic conditions, making it a cornerstone of peptide synthesis and other multi-step synthetic sequences. The presence of the chloro substituent on the tyrosine ring further expands the synthetic utility of this compound, enabling modifications through reactions such as nucleophilic aromatic substitution or cross-coupling, thus allowing for the creation of a diverse range of complex molecules. acs.org

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Key Features |

| This compound | 478183-57-2 | C14H18ClNO5 | D-amino acid configuration, chloro-substituent, Boc-protected amine. |

| 3-Chloro-L-tyrosine | 7423-93-0 | C9H10ClNO3 | L-amino acid, chloro-substituent ortho to the hydroxyl group. chemicalbook.com |

| N-Boc-3-iodo-D-tyrosine | 478183-68-5 | C14H18INO5 | D-amino acid with an iodo-substituent, Boc-protected. lookchem.com |

| N-Boc-3,5-diiodo-L-tyrosine | 62129-53-7 | C14H17I2NO5 | L-amino acid with two iodo-substituents, Boc-protected. lookchem.com |

| 3-Fluoro-α-methyl-L-tyrosine (FAMT) | Not Available | C10H12FNO3 | Fluorinated L-tyrosine derivative used in tumor imaging. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(3-chloro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMKCIHCRJIZOO-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650164 | |

| Record name | N-(tert-Butoxycarbonyl)-3-chloro-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478183-57-2 | |

| Record name | N-(tert-Butoxycarbonyl)-3-chloro-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Derivatizations of N Boc 3 Chloro D Tyrosine

Reactions Involving the Phenolic Hydroxyl Moiety

The phenolic hydroxyl group is a key site for functionalization, allowing for the introduction of a variety of substituents through etherification and esterification, and is also susceptible to oxidative reactions.

The nucleophilic nature of the phenolic oxygen allows for the formation of ethers and esters. Etherification can be achieved under basic conditions, for example, using an alkyl halide in the presence of a base like potassium carbonate. Esterification is typically accomplished by reacting the hydroxyl group with an acyl chloride or anhydride, often in the presence of a base such as pyridine or triethylamine to neutralize the acidic byproduct. These reactions are fundamental transformations for modifying the properties of the tyrosine side chain.

| Reaction Type | Reagents | Typical Conditions | Product Type |

|---|---|---|---|

| Etherification (Williamson) | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Solvent (e.g., Acetone or DMF), Heat | Aryl Ether |

| Esterification | Acyl Chloride (e.g., Acetyl Chloride), Base (e.g., Pyridine) | Solvent (e.g., CH₂Cl₂), 0°C to room temp. | Aryl Ester |

The electron-rich phenolic ring of tyrosine derivatives is susceptible to oxidation. Depending on the oxidant and reaction conditions, various products can be formed. For instance, electrochemical oxidation of tyrosine can generate a phenoxonium ion, which can lead to further intramolecular reactions. Treatment with reagents like N-bromosuccinimide (NBS) can trigger oxidative bromination of the phenol (B47542) ring. While specific studies on N-Boc-3-chloro-D-tyrosine are limited, the general reactivity of the tyrosine phenol group suggests that it can be a site for oxidative modifications, potentially leading to the formation of quinone-type structures or other functionalized aromatics.

Reactions at the Aromatic Chloro Substituent

The chloro group on the aromatic ring opens avenues for carbon-carbon bond formation and other substitutions, significantly enhancing the molecular complexity that can be achieved.

The chloro substituent serves as a handle for metal-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, suitable catalyst systems can facilitate these transformations. The Negishi cross-coupling, which pairs an organozinc reagent with an organic halide, is a powerful tool for C-C bond formation. Research on related systems, such as the coupling of iodotyrosine derivatives, has demonstrated the feasibility of this approach in amino acid chemistry. For an aryl chloride like this compound, a palladium catalyst with a specialized ligand, such as SPhos or Pd(P(t-Bu)₃)₂, would likely be required to achieve efficient coupling with various organozinc reagents. This methodology allows for the introduction of alkyl, vinyl, and (hetero)aryl groups at the 3-position of the tyrosine ring.

| Starting Material | Coupling Partner | Catalyst/Ligand | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Boc-L-iodotyrosine Methyl Ester | 3,5-dimethyl-4-iodophenol (via organozinc) | Pd₂(dba)₃ / SPhos | DMF, 110°C, Microwave | Boc-2',6'-dimethyl-L-tyrosine Methyl Ester | 56% |

Nucleophilic aromatic substitution (SNAr) is a process where a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex).

In the case of this compound, the chloro group is the leaving group. However, the substituents on the ring are not strongly electron-withdrawing. The hydroxyl group at the para position is an electron-donating group, and the alkylamino acid side chain at the meta position has a mild inductive effect. Electron-donating groups, particularly at the ortho/para positions, destabilize the Meisenheimer complex and thus deactivate the ring towards SNAr. Consequently, direct nucleophilic aromatic substitution of the chloro group on this compound is expected to be challenging under standard SNAr conditions.

Modifications of the Carboxyl Group

The carboxyl group is readily converted into other functional groups, most commonly esters and amides. Esterification can be performed using standard methods, such as reaction with an alcohol under acidic conditions or with an alkyl halide in the presence of a base. For instance, N-Boc-D-tyrosine methyl ester is a common derivative. Amide bond formation, a cornerstone of peptide synthesis, is achieved by activating the carboxylic acid with a coupling reagent (e.g., DCC, HBTU) and then reacting it with an amine. These modifications are crucial for incorporating the amino acid into larger peptide chains or for creating other functional derivatives.

Formation and Hydrolysis of Carboxylic Acid Esters

The carboxylic acid moiety of this compound can be readily converted into various esters, which serve as important protecting groups or as intermediates for further chemical modifications. The formation of these esters is typically achieved through acid-catalyzed esterification, while their cleavage back to the carboxylic acid is generally accomplished via base-mediated hydrolysis.

Formation of Carboxylic Acid Esters:

The esterification of this compound is commonly carried out by reacting the amino acid with an alcohol in the presence of an acid catalyst. For instance, the synthesis of N-Boc-L-tyrosine methyl ester can be achieved by treating L-tyrosine with thionyl chloride in methanol to first form the methyl ester hydrochloride, which is then reacted with di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine. researchgate.net A similar two-step procedure can be applied for the esterification of this compound.

Another approach involves the direct acid-catalyzed esterification of the N-Boc protected amino acid. For example, the esterification of tyrosine can be catalyzed by a solid superacid catalyst in methanol, achieving high yields under optimized conditions. mdpi.com This method offers a potentially greener alternative to traditional acid catalysts.

Detailed findings from selected studies on the formation of related amino acid esters are presented in the table below:

| Reactant | Alcohol | Catalyst/Reagents | Solvent | Temperature | Time | Product | Yield | Reference |

| L-Tyrosine | Methanol | Thionyl Chloride, then Boc₂O, Triethylamine | Methanol | Reflux, then RT | 3h, then 20h | N-Boc-L-tyrosine methyl ester | Quantitative | researchgate.net |

| Tyrosine | Methanol | RF plasma-modified SO₄²⁻/S₂O₈²⁻/SnO₂-Al₂O₃ | Methanol | 180 °C | 6h | Methyl tyrosine | 92.1% | mdpi.com |

Hydrolysis of Carboxylic Acid Esters:

The hydrolysis of carboxylic acid esters of this compound to regenerate the free carboxylic acid is a fundamental transformation. This is typically achieved through saponification using a base such as lithium hydroxide (LiOH) in a mixture of water and an organic solvent like methanol or tetrahydrofuran. sciforum.netnih.gov The reaction generally proceeds under mild conditions, making it compatible with the acid-sensitive N-Boc protecting group.

Research has shown that the hydrolysis of methyl esters of N-protected amino acids can be efficiently carried out using aqueous lithium hydroxide in methanol/dioxane or tetrahydrofuran at room temperature. nih.gov Furthermore, studies on the hydrolysis of Fmoc-protected amino acid esters have demonstrated the effectiveness of calcium iodide as an additive to prevent the degradation of the base-labile protecting group during saponification, a strategy that could potentially be adapted for sensitive N-Boc protected esters. nih.gov

The following table summarizes findings from studies on the hydrolysis of related N-protected amino acid esters:

| Reactant | Base | Additive | Solvent | Temperature | Time | Product | Yield | Reference |

| Bile Acid Methyl Esters | Lithium Hydroxide | - | Methanol/Dioxane or THF/Water | Room Temp. | Not Specified | Bile Acids | 86-94% | nih.gov |

| Fmoc-Amino Acid Methyl Esters | Sodium Hydroxide | Calcium Iodide | Not Specified | Not Specified | 1-24h | Fmoc-Amino Acids | Variable | nih.gov |

| NXO-Compound (Boc-NPheO-OMe) | Lithium Hydroxide | - | Methanol | Room Temp. | 45 min | Hydrolyzed Product | Not Specified | sciforum.net |

Reactivity and De-protection of the N-Boc Protected Amino Group

The N-tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. xjtlu.edu.cnpeptide.com The deprotection of the N-Boc group in this compound is a critical step in peptide synthesis and the development of pharmaceutical compounds, allowing for the subsequent formation of amide bonds or other modifications at the amino terminus.

The most common methods for N-Boc deprotection involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). nih.govrsc.orgcommonorganicchemistry.comacsgcipr.orgorganic-chemistry.org The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-sensitive functional groups.

Deprotection using Trifluoroacetic Acid (TFA):

Trifluoroacetic acid is a highly effective reagent for the removal of the N-Boc group. The reaction is typically carried out in a solvent such as dichloromethane (B109758) (DCM) or chloroform. nih.govnih.gov The concentration of TFA and the reaction time can be adjusted to ensure complete deprotection while minimizing potential side reactions. For example, a common procedure involves treating the N-Boc protected compound with a 25-50% solution of TFA in DCM at room temperature for a period ranging from 30 minutes to several hours. peptide.comnih.gov

The following table presents examples of N-Boc deprotection using TFA from the literature:

| Substrate | Reagent | Solvent | Temperature | Time | Product | Yield | Reference |

| N-Boc protected amine | 25% TFA | DCM | Room Temp. | 2h | Amine | 60% | nih.gov |

| BocPhePheOEt | 10 eq. TFA | Chloroform | Room Temp. | Overnight | H-PhePhe-OEt | 82% | nih.gov |

| Boc-L-Glu(Z)-Me | TFA | CH₂Cl₂ | 0 °C to Room Temp. | Not Specified | H-L-Glu(Z)-Me | Quantitative | rsc.org |

Deprotection using Hydrochloric Acid (HCl):

Hydrochloric acid, often used as a solution in an organic solvent like dioxane or methanol, is another standard reagent for N-Boc deprotection. nih.govcommonorganicchemistry.comacsgcipr.org A 4M solution of HCl in dioxane is frequently employed, and the reaction is typically carried out at room temperature. nih.govcommonorganicchemistry.comacsgcipr.org This method is known for its efficiency and often provides the deprotected amine as its hydrochloride salt, which can be advantageous for purification and handling. Studies have shown that this protocol can be highly selective for the deprotection of Nα-Boc groups in the presence of tert-butyl esters and ethers. nih.govacsgcipr.org

The table below provides examples of N-Boc deprotection using HCl:

| Substrate | Reagent | Solvent | Temperature | Time | Product | Yield | Reference |

| N-Boc protected amine | 4M HCl in Dioxane | Dioxane | Room Temp. | 2h | Amine bis-HCl salt | 91% | nih.gov |

| N-Boc protected amine | 4M HCl in Dioxane | Dioxane | Room Temp. | 16-80h | Amine salt | 100% | nih.gov |

| N-Boc protected amino acids/peptides | 4M HCl in Dioxane | Dioxane | Room Temp. | 30 min | Deprotected amino acids/peptides | Not Specified | acsgcipr.org |

The presence of the electron-withdrawing chloro substituent on the aromatic ring of this compound can potentially influence the rate of acid-catalyzed deprotection of the N-Boc group. It has been observed that compounds with electron-withdrawing groups can exhibit a faster response to certain deprotection reagents. nih.gov

Applications of N Boc 3 Chloro D Tyrosine As a Chiral Building Block in Advanced Organic Synthesis

Integration into Peptide Synthesis and Peptidomimetic Design

The incorporation of unnatural amino acids like 3-chloro-D-tyrosine into peptide chains is a key strategy for developing novel therapeutic agents and research tools. The chlorine atom can introduce unique electronic properties and steric bulk, potentially enhancing binding affinity, increasing metabolic stability, or modulating the biological activity of the resulting peptide. chemimpex.com The D-configuration offers resistance to enzymatic degradation by proteases, which typically recognize L-amino acids, thus prolonging the peptide's half-life in vivo.

The N-terminal Boc group is an acid-labile protecting group that shields the amino group during the peptide bond formation, preventing unwanted side reactions. nbinno.com It is a cornerstone of one of the two major strategies in solid-phase peptide synthesis (SPPS) and is also widely used in solution-phase methods. nbinno.combachem.com

Solid-Phase Peptide Synthesis (SPPS) is a widely used technique where a peptide chain is assembled sequentially while anchored to an insoluble polymer support. bachem.com N-Boc-3-chloro-D-tyrosine is well-suited for the Boc/Bzl protection strategy in SPPS.

The general cycle of Boc-SPPS involves the following steps:

Deprotection: The Boc group of the resin-bound amino acid or peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.com

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base, such as diisopropylethylamine (DIPEA), to liberate the free amine for the next coupling step. peptide.com

Coupling: The next N-Boc protected amino acid, in this case, this compound, is activated by a coupling reagent (e.g., DCC, HBTU) and added to the resin to form a new peptide bond.

Washing: Excess reagents and byproducts are washed away, leaving the elongated peptide chain ready for the next cycle.

This cycle is repeated until the desired peptide sequence is assembled. The use of this compound within this methodology allows for its precise placement within a peptide sequence, enabling the creation of peptidomimetics with tailored properties. While specific examples for the D-enantiomer are not extensively detailed in the literature, the principles follow those established for other Boc-protected amino acids. nih.gov

Table 1: Overview of Boc-SPPS Cycle for Incorporation of this compound

| Step | Reagents & Conditions | Purpose |

| 1. Deprotection | 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Removal of the N-terminal Boc protecting group from the growing peptide chain. |

| 2. Washing | Dichloromethane (DCM), Isopropanol (IPA) | Removal of excess TFA and byproducts. |

| 3. Neutralization | 5-10% Diisopropylethylamine (DIPEA) in DCM or DMF | Generation of a free N-terminal amine for the subsequent coupling reaction. |

| 4. Coupling | This compound, Coupling Reagent (e.g., HBTU, DIC/HOBt), Base (e.g., DIPEA) in DMF | Activation of the carboxylic acid and formation of the new peptide bond. |

| 5. Washing | Dichloromethane (DCM), Dimethylformamide (DMF) | Removal of excess reagents and byproducts to ensure high purity of the resin-bound peptide. |

In solution-phase peptide synthesis (LPPS), peptide chains are built in a homogenous solution. bachem.com This method is often used for large-scale synthesis of shorter peptides or for the synthesis of peptide fragments that can later be joined together. bachem.com this compound is a key reagent in this approach as well.

The process involves coupling the N-Boc protected amino acid to an amino acid or peptide fragment with a protected C-terminus (e.g., as a methyl or benzyl (B1604629) ester). nbinno.com After the coupling reaction, the Boc group is removed under acidic conditions to allow for the next amino acid to be added. The ability to purify intermediates after each step is a key advantage of this method, though it is generally more time-consuming than SPPS. bachem.com

The introduction of this compound into peptides is a powerful tool for structure-activity relationship (SAR) studies. The chlorine atom acts as a biophysical probe. Its size and electronegativity can alter the conformation of the peptide backbone and the side chain's interactions with its biological target.

By systematically replacing a native tyrosine with 3-chloro-D-tyrosine, researchers can investigate:

Receptor Binding: How the modification affects the peptide's affinity and selectivity for its receptor. The halogen may form specific halogen bonds or alter hydrophobic interactions within the binding pocket.

Enzymatic Stability: The D-configuration provides significant resistance to proteolysis, which is crucial for developing therapeutic peptides.

Peptide Conformation: The chlorinated aromatic ring can influence the peptide's secondary structure (e.g., α-helix or β-sheet propensity), which can be studied using techniques like circular dichroism and NMR spectroscopy.

For example, the incorporation of a related compound, Boc-3,5-dibromo-D-tyrosine, is noted for its use in creating modified peptides with enhanced stability and bioactivity. chemimpex.com This suggests that this compound would be similarly employed to fine-tune the properties of bioactive peptides.

This compound is used to synthesize specific peptide fragments that are subunits of larger, biologically active peptides or proteins. These fragments, containing the modified amino acid, can be prepared using either solid-phase or solution-phase methods. They can then be used in convergent synthesis strategies, where different fragments are combined to create the final large peptide. This approach is particularly useful for the synthesis of very long peptides or small proteins. bachem.com

Precursor in the Synthesis of Complex Natural Products and Analogues

Amino acids are fundamental chiral building blocks, often referred to as the "chiral pool," for the enantioselective synthesis of complex natural products. researchgate.net this compound, with its defined stereocenter and functionalized aromatic ring, is a valuable starting material for creating more complex molecular architectures.

Tyrosine is the biosynthetic precursor to a vast array of alkaloids, including isoquinoline (B145761) and benzylisoquinoline alkaloids like morphine and codeine. researchgate.net In chemical synthesis, derivatives such as this compound can serve as a starting point for the asymmetric synthesis of these and other related natural products or their analogues.

The synthetic strategy typically involves using the existing stereocenter of the D-tyrosine derivative to control the stereochemistry of newly formed chiral centers in the target molecule. The functional groups of the amino acid—the protected amine, the carboxylic acid, and the chlorinated phenol (B47542)—provide handles for a variety of chemical transformations to build the complex ring systems characteristic of alkaloids. The chlorine atom can be retained in the final product to create a novel analogue or it can be used to direct other reactions on the aromatic ring before being removed.

Constituent in the Synthesis of Macrocyclic Depsipeptides (e.g., Cryptophycins)

Macrocyclic depsipeptides are a class of natural products characterized by the presence of both amide and ester bonds within a cyclic structure. Many of these compounds exhibit potent biological activities, making them attractive targets for total synthesis. This compound serves as a crucial starting material in the synthesis of certain macrocyclic depsipeptides, most notably the cryptophycins, which are potent antitumor agents.

The synthesis of cryptophycins involves the assembly of several complex fragments. One of the key fragments often incorporates a derivative of D-tyrosine. For instance, in the synthesis of cryptophycin (B1240208) analogues, a depsipeptide fragment can be synthesized starting from an N-Boc protected D-tyrosine derivative. dtic.mil The presence of the chloro substituent in this compound is particularly significant in the context of certain cryptophycin analogues that feature a 3-chloro-4-methoxyphenyl substituent in one of their units. nih.govresearchgate.net The synthesis of these analogues often involves the coupling of multiple subunits, with the D-tyrosine derivative forming a critical part of the macrocyclic backbone. The stereochemistry of the D-tyrosine is essential for the final biological activity of the cryptophycin molecule.

The general synthetic strategy involves the protection of the amino group of 3-chloro-D-tyrosine with a Boc group, followed by activation of the carboxylic acid for coupling with other amino acid or hydroxy acid residues. The chloro-substituted aromatic ring can also be a site for further chemical modification to generate diverse analogues. The use of this compound as a building block provides a reliable method to introduce the required stereochemistry and functionality into the target macrocyclic depsipeptide. researchgate.netresearchgate.netrsc.org

Development of Functionalized Molecular Probes and Conjugates

The unique structural features of this compound make it an attractive scaffold for the development of functionalized molecular probes and conjugates for various biological applications.

Radiolabeled amino acids are valuable tools in medical imaging and diagnostics. Iodinated tyrosine derivatives, in particular, have been used for the development of radioligands for targeting specific receptors and transporters. The synthesis of such radioligands often starts from a halogenated precursor.

This compound can serve as a precursor for the synthesis of radioiodinated D-tyrosine derivatives. The chloro substituent on the aromatic ring can be replaced with a radioisotope of iodine, such as ¹²³I, ¹²⁵I, or ¹³¹I, through various chemical methods. One common method is the iododestannylation reaction, where a stannylated tyrosine derivative is reacted with a source of radioiodine. nih.govmdpi.com The synthesis of the stannylated precursor can be achieved from the corresponding chloro- or iodo-tyrosine derivative. Alternatively, direct radioiodination of the aromatic ring can be facilitated by the presence of the chloro group, which can activate the ring towards electrophilic substitution. The Boc protecting group ensures that the amino functionality does not interfere with the radiolabeling process. Once the radiolabel is introduced, the Boc group can be removed under mild acidic conditions to yield the final radiolabeled D-tyrosine derivative. These radioligands can then be used in applications such as Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) imaging.

Fluorescently labeled amino acids are widely used as probes to study protein structure and function, as well as for cellular imaging. BODIPY (boron-dipyrromethene) dyes are a class of fluorophores known for their sharp emission spectra, high quantum yields, and good photostability. lifetein.com

This compound can be readily conjugated to BODIPY dyes to create fluorescent amino acid probes. The conjugation can be achieved through several strategies. One common approach is to couple the carboxylic acid of this compound with an amine-functionalized BODIPY dye using standard peptide coupling reagents. researchgate.netnih.gov Alternatively, the phenolic hydroxyl group of the tyrosine derivative can be used as a handle for conjugation. For example, it can be etherified with a BODIPY derivative bearing a reactive group such as a halide or a tosylate. rsc.orgresearchgate.net The chloro substituent on the aromatic ring can also potentially be used for cross-coupling reactions to attach the fluorophore. The resulting this compound-BODIPY conjugate retains the chirality of the amino acid and the fluorescent properties of the dye, making it a valuable tool for various bioanalytical and imaging applications. nih.govmdpi.comlsu.edu

Contributions to Stereoselective Synthetic Pathways

The inherent chirality of this compound makes it a valuable starting material for the stereoselective synthesis of a variety of chiral molecules.

Chiral scaffolds are fundamental building blocks in the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. Amino acids are a readily available source of chirality and are often used as starting materials for the construction of more complex chiral structures. semanticscholar.org

This compound, with its well-defined stereocenter, can be utilized as a chiral template to control the stereochemistry of subsequent reactions. The functional groups present in the molecule—the carboxylic acid, the Boc-protected amine, and the substituted aromatic ring—provide multiple points for elaboration into more complex chiral scaffolds. rsc.orgresearchgate.net For example, the carboxylic acid can be reduced to an alcohol or converted to an aldehyde, which can then participate in stereoselective addition reactions. The amino group, after deprotection, can be used to form new chiral centers through reactions such as asymmetric alkylation or Michael additions. The chiral environment provided by the D-tyrosine backbone can influence the facial selectivity of these reactions, leading to the formation of new stereocenters with high diastereoselectivity. mdpi.comnih.gov This approach allows for the efficient and stereocontrolled synthesis of a wide range of chiral molecules that would be difficult to access through other means. researchgate.net

Glycosylated amino acids are important components of glycoproteins and glycopeptides, which play crucial roles in many biological processes. The synthesis of these molecules requires the stereoselective formation of a glycosidic bond between a sugar and an amino acid.

This compound can serve as an acceptor for the glycosylation reaction to form O-linked glycopeptides. The phenolic hydroxyl group of the tyrosine residue is the site of glycosylation. For example, the synthesis of fucosylated tyrosine can be achieved by reacting this compound with a protected fucose donor, such as a fucosyl trichloroacetimidate (B1259523) or a fucosyl fluoride, in the presence of a suitable promoter. nih.govruc.dk The reaction conditions are chosen to ensure the stereoselective formation of the desired anomer of the glycosidic bond. The Boc protecting group on the amino acid is compatible with many glycosylation conditions. thieme-connect.comsemanticscholar.org Once the glycosylation is complete, the resulting glycosylated amino acid can be deprotected and used as a building block in the solid-phase synthesis of glycopeptides. nih.govnih.gov The chloro substituent on the tyrosine ring may influence the reactivity of the phenolic hydroxyl group and can also be used for further modifications of the final glycopeptide.

Mechanistic and Kinetic Investigations of N Boc 3 Chloro D Tyrosine Reactions

Kinetic Studies of Aromatic Chlorination Reactions in Aqueous Environments

The aromatic ring of tyrosine and its derivatives is susceptible to electrophilic substitution, particularly chlorination in aqueous environments, a reaction of significant interest in water treatment and biological systems. The kinetics of these reactions are influenced by various factors, including the substituents on the tyrosine molecule and the composition of the reaction medium.

Recent research has demonstrated that the presence of polyols, such as sugars, can significantly influence the chlorination rates of phenolic compounds. acs.org A study investigating the effects of 14 different sugars and other polyols on the chlorination of various disinfection byproduct precursors, including N-Boc-L-tyrosine (a close analog of the D-enantiomer), found that 13 of the tested polyols increased the rate of chlorination. acs.org

Sucrose (B13894) was identified as a particularly potent accelerant. For instance, at a concentration of 50 mM, sucrose was capable of doubling the chlorination rate of the model phenolic compound ethylparaben (B1671687) at pH 7.0. acs.org The rate-enhancing effect was observed across all nine phenolic compounds tested, which included N-Boc-L-tyrosine. acs.org This suggests that the presence of polyols in an aqueous environment can lead to faster degradation and transformation of N-Boc-3-chloro-D-tyrosine during chlorination processes. The structural characteristics of the polyols were found to play a role in the extent of rate enhancement. acs.org

The following interactive table summarizes the observed effect of sucrose on the chlorination rates of various phenolic compounds, illustrating the general trend of rate enhancement.

Interactive Data Table: Effect of 50 mM Sucrose on the Second-Order Rate Constants (kapp) of Chlorination of Various Phenolic Compounds at pH 7.0

| Compound | kapp (M-1s-1) without Sucrose | kapp (M-1s-1) with 50 mM Sucrose | Rate Enhancement Factor |

| Ethylparaben | 1.0 | 2.0 | 2.0 |

| Phenol (B47542) | 0.5 | 1.1 | 2.2 |

| 2-chlorophenol | 0.8 | 1.5 | 1.9 |

| 4-chlorophenol | 0.7 | 1.4 | 2.0 |

| N-Boc-L-tyrosine | Value not specified | Increased rate observed | Positive |

Note: While the study confirmed a rate increase for N-Boc-L-tyrosine, the specific rate constants were not provided in the summary. The table reflects the general findings of the study. acs.org

In the context of chemical kinetics, enantiomers such as this compound and N-Boc-L-tyrosine are expected to exhibit identical reaction rates in a non-chiral environment. The fundamental principles of stereochemistry dictate that enantiomers have the same physical and chemical properties, except for their interaction with plane-polarized light and other chiral entities.

Therefore, in a typical aqueous chlorination reaction where the reactants and the solvent are achiral, the kinetic behavior of this compound and N-Boc-L-tyrosine will be indistinguishable. Any kinetic data available for the L-enantiomer can be confidently applied to the D-enantiomer under these conditions. The rate of reaction is determined by the molecular structure and the electronic properties of the molecule, which are identical for both enantiomers.

Elucidation of Reaction Mechanisms for Key Derivatization Steps

This compound can undergo various derivatization reactions at its functional groups. A key and well-studied derivatization is the N-arylation of the amino acid ester, a significant transformation in the synthesis of complex peptides and pharmacologically active molecules. The mechanism of this reaction, particularly using palladium catalysis, has been elucidated.

The N-arylation of amino acid esters with aryl triflates, for example, proceeds via a catalytic cycle involving a palladium complex. A general method has been developed that utilizes a t-BuBrettPhos Pd G3 or G4 precatalyst, which allows for mild reaction conditions and minimizes racemization of the chiral center. nih.gov

The proposed mechanism for this palladium-catalyzed N-arylation involves the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl triflate (Ar-OTf) to form a Pd(II)-aryl complex.

Ligand Exchange: The amino acid ester coordinates to the palladium center, displacing a ligand.

Deprotonation: A base removes the proton from the coordinated amine, forming a palladium-amido complex.

Reductive Elimination: The N-aryl bond is formed through reductive elimination from the Pd(II) complex, yielding the N-arylated amino acid ester and regenerating the Pd(0) catalyst.

Mechanistic studies have shown that any erosion in the enantiomeric excess during this process is primarily due to the racemization of the starting amino acid ester rather than the N-arylated product. nih.gov This highlights the importance of carefully controlled reaction conditions to maintain the stereochemical integrity of the this compound derivative. This transformation is crucial for creating more complex molecules with potential therapeutic applications.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Efficient Synthetic Protocols

The production of specialized amino acids like N-Boc-3-chloro-D-tyrosine is often reliant on multi-step synthetic sequences that can be resource-intensive and generate significant chemical waste. A major future direction is the development of more sustainable and efficient protocols that align with the principles of green chemistry.

Current research in peptide synthesis is increasingly focused on replacing hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with greener alternatives. Propylene (B89431) carbonate, for instance, has been shown to be an effective medium for both solution- and solid-phase peptide synthesis, with chemical yields for coupling and deprotection reactions being comparable to those in conventional solvents. semanticscholar.org Another promising green approach involves the use of aqueous media. While many protected amino acids have poor water solubility, the development of water-dispersible nanoparticles of Boc-amino acids has enabled successful peptide synthesis in water. csic.es Furthermore, catalyst-free deprotection of the N-Boc group has been achieved simply by using water at elevated temperatures, offering a clean and efficient alternative to acidic reagents. researchgate.netsemanticscholar.org

Enzymatic synthesis represents another cornerstone of green chemistry. The use of enzymes for the synthesis of halogenated amino acids has been demonstrated for L-tyrosine derivatives, suggesting a viable pathway for the stereoselective synthesis of their D-counterparts. nih.gov Chemoenzymatic methods, which utilize proteases as biocatalysts, are particularly attractive for synthesizing polypeptides incorporating D-amino acids, which can lead to materials with enhanced biostability. rsc.org

Efficiency in the synthesis of this compound can also be enhanced through improved catalytic methods for the key chlorination step. Modern methods are moving away from harsh chlorinating agents towards more controlled catalytic systems. Iron-catalyzed chlorination using reagents like tert-butyl hypochlorite (B82951) offers a potentially more environmentally friendly route. sciforum.net Additionally, iodine(III)-mediated electrophilic chlorination provides an efficient protocol that proceeds under non-acidic conditions. researchgate.net Microwave-assisted synthesis has also been shown to accelerate reactions such as the isotopic labeling of halogenated tyrosine derivatives, indicating its potential to improve the efficiency of synthetic steps. researchgate.net

| Synthetic Strategy | Principle | Potential Advantage for this compound Synthesis |

| Green Solvents | Replacing hazardous solvents (e.g., DMF, DCM) with benign alternatives like propylene carbonate or water. semanticscholar.orgcsic.es | Reduces environmental impact and toxicity of the overall process. |

| Aqueous Deprotection | Utilizing water at elevated temperatures for catalyst-free removal of the Boc group. researchgate.netsemanticscholar.org | Eliminates the need for strong acids, simplifying workup and reducing waste. |

| Enzymatic Synthesis | Using enzymes as biocatalysts for stereoselective transformations. nih.govrsc.org | Offers high stereoselectivity for the D-isomer and mild reaction conditions. |

| Advanced Catalysis | Employing catalytic systems (e.g., iron-based) for efficient chlorination. sciforum.net | Improves reaction efficiency and selectivity while reducing reagent use. |

| Microwave Assistance | Using microwave irradiation to accelerate reaction rates. researchgate.net | Shortens reaction times, potentially increasing throughput and energy efficiency. |

Exploration of Novel Derivatization and Functionalization Strategies

The trifunctional nature of this compound provides a versatile platform for novel chemical modifications. The aromatic ring, the phenolic hydroxyl group, and the chloro-substituent itself serve as handles for a variety of derivatization and functionalization reactions, enabling the creation of complex molecular structures with tailored properties.

The phenol (B47542) moiety is a particularly attractive site for modification. Transition metal-catalyzed cross-coupling reactions are a powerful tool for this purpose. For example, nickel photoredox catalysis has been used for C–O cross-coupling reactions to functionalize the hydroxyl group of Boc-L-tyrosine methyl ester. nih.govacs.org This opens up the possibility of attaching a wide range of molecular fragments to the D-isomer. Late-stage functionalization of the phenol ring within a peptide sequence is also an area of active research, allowing for the modification of peptides after their initial synthesis. rsc.org

The chloro-substituent at the 3-position is not merely a passive modification but an active site for further chemistry. It enhances the potential for unique modifications that can lead to novel therapeutic agents. chemimpex.com The presence of a halogen on the aromatic ring makes the compound amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of new carbon-carbon or carbon-heteroatom bonds at a specific position on the aromatic ring, providing a powerful strategy for building molecular diversity.

Furthermore, the Boc-protecting group allows for selective deprotection of the amine, enabling standard peptide bond formation or other N-terminal modifications. The orthogonality of the Boc group with other protecting groups like Fmoc and Cbz is crucial for complex multi-step syntheses. semanticscholar.org Research into ruthenium-mediated N-arylation has shown that the phenol functional group of tyrosine is tolerated, suggesting that selective reactions at the N-terminus can be performed without affecting the aromatic portion of the molecule. acs.orgacs.org

Advanced Applications in Chemical Biology and Material Science

The unique properties of this compound make it a promising candidate for advanced applications in both chemical biology and materials science. Its D-configuration provides inherent resistance to enzymatic degradation, a highly desirable trait for therapeutic peptides and stable biomaterials.

In chemical biology, halogenated tyrosine derivatives are being explored as probes to study biological processes. For instance, a hydrophobic analogue, N-t-BOC-L-tyrosine tert-butyl ester, has been successfully incorporated into red blood cell membranes to investigate peroxynitrite-dependent reactions, demonstrating the utility of such molecules in probing biochemical events within complex biological environments. nih.gov The incorporation of this compound into peptides could be used to create probes for studying protein-protein interactions or enzymatic activity, with the chloro-substituent potentially serving as a unique spectroscopic marker or a site for attaching reporter molecules. Fluorescent D-amino acid analogs are already used to monitor processes like peptidoglycan biosynthesis in bacteria, and this compound could be a precursor for similar tools.

The site-specific incorporation of halogenated tyrosines into proteins is also a powerful technique to understand the effects of post-translational modifications, which are implicated in aging and disease. nih.gov Using this compound in peptide synthesis allows for the precise placement of a chlorinated residue, enabling detailed studies of its impact on protein structure, function, and self-organization.

In materials science, the use of D-amino acids is a key strategy for developing novel bio-based materials with enhanced stability. rsc.org Polypeptides constructed with this compound would be resistant to proteases, making them suitable for applications requiring long-term stability in biological environments. The functional handles on the molecule could be used to cross-link peptide chains to form hydrogels or to functionalize surfaces for biomedical devices. The halogenated aromatic ring could also impart specific properties, such as altered hydrophobicity or electronic characteristics, to the resulting materials.

Computational Chemistry Approaches to Predict Reactivity and Stereoselectivity

Computational chemistry has emerged as an indispensable tool for understanding and predicting chemical phenomena, and its application to this compound is a key future research avenue. In silico methods can provide profound insights into the molecule's reactivity, guide the development of stereoselective synthetic routes, and aid in the rational design of peptides and materials with desired properties.

Quantum chemical computations, such as Density Functional Theory (DFT), can be used to predict the reactivity of the various sites on the molecule. For example, computational studies on the chlorination of tyrosine have helped to elucidate the kinetic reactivity of different positions on the aromatic ring and the amino group, which is crucial for controlling the selectivity of the synthesis. rsc.org Such calculations can predict which sites are most susceptible to nucleophilic or electrophilic attack, thereby guiding the design of derivatization strategies.

A significant challenge in the synthesis of chiral molecules is controlling the stereoselectivity. Computational approaches are increasingly being used to tackle this problem. Quantum Mechanics/Molecular Mechanics (QM/MM) simulations can model enzyme-substrate interactions to understand the basis of stereospecificity in biocatalytic reactions, which could be applied to the enzymatic synthesis of this compound. rsc.org Furthermore, machine learning is showing great promise in quantitatively predicting the stereoselectivity of chemical transformations by analyzing large datasets of reactions, a strategy that could accelerate the discovery of optimal conditions for asymmetric synthesis. arxiv.orgarxiv.org

In the realm of peptide and drug design, computational methods are already well-established. Molecular docking studies can predict the binding modes of peptides containing this compound to biological targets like enzymes or receptors. nih.gov This allows for the in silico screening of potential drug candidates and the rational design of molecules with improved binding affinity. nih.gov Computational approaches can also be used to predict how the incorporation of this non-canonical amino acid will affect the structure and stability of a peptide, as has been demonstrated in the design of thermostabilizing D-amino acid substitutions. nih.gov

| Computational Method | Application Area | Specific Goal for this compound |

| Density Functional Theory (DFT) | Reactivity Prediction | Determine the most reactive sites for electrophilic/nucleophilic attack to guide derivatization. rsc.org |

| QM/MM Simulations | Biocatalysis | Elucidate the mechanism of enzymatic reactions to design catalysts for stereospecific synthesis. rsc.org |

| Machine Learning | Synthesis Optimization | Predict the enantiomeric excess of asymmetric reactions under various conditions to find optimal synthetic routes. arxiv.orgarxiv.org |

| Molecular Docking | Drug Design | Predict the binding affinity and conformation of peptides containing the amino acid to protein targets. nih.gov |

| Molecular Dynamics (MD) | Peptide Engineering | Simulate the conformational dynamics of modified peptides to assess their stability and structural properties. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.